molecular formula C13H29IOSi B8264911 tert-Butyl((5-iodo-2,2-dimethylpentyl)oxy)dimethylsilane

tert-Butyl((5-iodo-2,2-dimethylpentyl)oxy)dimethylsilane

Cat. No.: B8264911
M. Wt: 356.36 g/mol
InChI Key: CGYXBSWSRCZCAC-UHFFFAOYSA-N
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Description

tert-Butyl((5-iodo-2,2-dimethylpentyl)oxy)dimethylsilane (CAS: 243458-60-8) is a silyl-protected alkyl iodide with the molecular formula C₁₃H₂₉IOSi and a molecular weight of 356.36 g/mol. Its density is 1.171 g/cm³, and it has a predicted boiling point of 298.6°C . This compound is industrially significant as a high-purity intermediate in pharmaceutical and materials synthesis, particularly valued for its iodine substituent, which enables participation in cross-coupling reactions (e.g., Sonogashira or Suzuki reactions). Its tert-butyldimethylsilyl (TBDMS) group provides steric protection for hydroxyl groups in organic synthesis, enhancing stability under acidic or basic conditions .

Properties

IUPAC Name

tert-butyl-(5-iodo-2,2-dimethylpentoxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29IOSi/c1-12(2,3)16(6,7)15-11-13(4,5)9-8-10-14/h8-11H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYXBSWSRCZCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C)(C)CCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29IOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Iodo-2,2-dimethylpentanol

While direct methods for synthesizing 5-iodo-2,2-dimethylpentanol are sparsely documented, analogous pathways involve iodination of 2,2-dimethylpenten-5-ol via hydroiodic acid (HI) under radical or electrophilic conditions. Alternatively, nucleophilic substitution of a tosylate or mesylate intermediate with potassium iodide (KI) in polar aprotic solvents (e.g., dimethylformamide, DMF) may be employed.

Step-by-Step Laboratory Synthesis

Silylation Reaction Protocol

The core preparation method involves silylating 5-iodo-2,2-dimethylpentanol with TBDMSCl under basic conditions:

Reagents

  • 5-Iodo-2,2-dimethylpentanol (1.0 equiv)

  • tert-Butyldimethylchlorosilane (1.2 equiv)

  • Imidazole (1.5 equiv, base catalyst)

  • Anhydrous DMF (solvent)

Procedure

  • Combine 5-iodo-2,2-dimethylpentanol and imidazole in anhydrous DMF under nitrogen.

  • Add TBDMSCl dropwise at 0°C with stirring.

  • Warm to room temperature and react for 6–20 hours.

  • Quench with water, extract with diethyl ether, and wash with brine.

  • Dry over sodium sulfate, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate).

Yield : 85–95%.

Critical Reaction Parameters

ParameterOptimal ConditionEffect on Yield/Purity
Temperature0°C → room temperaturePrevents exothermic side reactions
SolventAnhydrous DMFEnhances silylation kinetics
BaseImidazoleScavenges HCl, drives reaction
Molar Ratio (TBDMSCl:Alcohol)1.2:1Minimizes unreacted starting material

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors and solvent recycling systems are employed to address challenges in mass transfer and waste reduction.

Continuous Flow Silylation

Setup :

  • Two feed streams:

    • Stream A: 5-Iodo-2,2-dimethylpentanol in DMF.

    • Stream B: TBDMSCl and imidazole in DMF.

  • Mixing at a T-junction, followed by a residence time coil (30–60 min at 25°C).

  • In-line quenching and liquid-liquid separation.

Advantages :

  • 20% higher throughput compared to batch processes.

  • Reduced solvent usage (DMF recovery >90%).

Reaction Mechanism and Byproduct Analysis

Mechanistic Pathway

The silylation proceeds via a nucleophilic substitution mechanism:

  • Imidazole deprotonates the alcohol, generating an alkoxide.

  • The alkoxide attacks TBDMSCl, displacing chloride.

  • HCl is scavenged by imidazole, shifting equilibrium toward product formation.

Common Byproducts and Mitigation

ByproductCauseMitigation Strategy
Unreacted alcoholInsufficient TBDMSClUse 1.2–1.5 equiv TBDMSCl
Dialkylated speciesExcess TBDMSClOptimize molar ratio (1:1.2)
Hydrolyzed silyl etherMoisture contaminationRigorous anhydrous conditions

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with a hexane/ethyl acetate gradient (9:1 → 4:1) effectively separates the product from imidazole hydrochloride and unreacted starting material.

Spectroscopic Characterization

TechniqueKey SignalsReference Compound
¹H NMR δ 0.08 (s, 6H, Si(CH₃)₂), 1.02 (s, 9H, C(CH₃)₃)TBDMS ethers
¹³C NMR δ 18.0 (Si(CH₃)₂), 25.8 (C(CH₃)₃)
IR 1254 cm⁻¹ (Si-C), 1107 cm⁻¹ (Si-O-C)

Optimization Strategies

Solvent Screening

SolventDielectric Constant (ε)Yield (%)Purity (%)
DMF36.79598
THF7.67885
Dichloromethane8.96580
BasepKaReaction Time (h)Yield (%)
Imidazole6.95695
Pyridine5.211282
Triethylamine10.75888

Chemical Reactions Analysis

Types of Reactions

tert-Butyl((5-iodo-2,2-dimethylpentyl)oxy)dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl((5-iodo-2,2-dimethylpentyl)oxy)dimethylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a protecting group for alcohols.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl((5-iodo-2,2-dimethylpentyl)oxy)dimethylsilane involves the interaction of the iodine atom and the silyl ether moiety with various molecular targets. The iodine atom can participate in halogen bonding, while the silyl ether group can undergo hydrolysis to release the corresponding alcohol. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways .

Comparison with Similar Compounds

Silyl Ethers with Varied Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Highlights Distinguishing Factors vs. Target Compound Reference
tert-Butyl((R)-1-((2R,5R)-5-((R)-1-(t-butyldimethylsilyloxy)but-3-enyl)-tetrahydrofuran-2-yl)-tridecyloxy)-dimethylsilane (272) C₃₃H₆₈O₃Si₂ 568.47 - Tetrahydrofuran ring
- Long tridecyl chain
- Stereochemistry (R,R,R)
Silylation of diol 146 with TBDMSOTf, >99% yield Cyclic ether structure; longer carbon chain
tert-Butyl((R)-1-((2R,5R)-5-((R)-1-(t-butyldiphenylsilyloxy)but-3-enyl)-tetrahydrofuran-2-yl)tridecyloxy)-diphenylsilane (252) C₅₃H₇₀O₃Si₂ 835.40 - Bulky diphenylsilyl groups
- Tetrahydrofuran ring
Silylation with t-butyldiphenylchlorosilane in DMF Increased steric bulk; diphenyl substituents
tert-Butyl[(5-(4-methoxyphenyl)furan-2-yl)oxy]dimethylsilane (6a) C₁₈H₂₆O₃Si 318.49 - Aromatic furan ring
- Methoxyphenyl group
Nucleophilic substitution, 78% yield Aromatic heterocycle; electron-donating groups

Key Insights :

  • Electronic Properties : Aromatic silyl ethers (e.g., 6a) display electron-rich environments due to methoxyphenyl groups, contrasting with the aliphatic, iodine-terminated chain of the target .

Unsaturated and Cyclic Silyl Ethers

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Highlights Distinguishing Factors vs. Target Compound Reference
tert-Butyl((2E,4E)-2,4-hexadienyloxy)diphenylsilane C₂₄H₃₀O₃Si₂ 422.65 - Conjugated diene
- Diphenylsilyl group
Silylation with TBDPS-Cl, 92% yield Unsaturated backbone; diphenyl substituents
tert-Butyl((4-methyl-2-cyclohexenyl)methoxy)diphenylsilane C₂₄H₃₂O₃Si₂ 436.67 - Cyclohexenyl ring
- Methyl substituent
BF₃·OEt₂ and Rh catalysis, 61% yield Ring strain; cycloalkene geometry

Key Insights :

  • Reactivity : The conjugated diene in tert-Butyl((2E,4E)-2,4-hexadienyloxy)diphenylsilane enhances susceptibility to Diels-Alder reactions, unlike the saturated target compound .
  • Stability : Cyclohexenyl derivatives may exhibit ring-opening reactivity under acidic conditions due to strain, limiting their utility compared to the target’s stable pentyl chain .

Stereochemically Complex Silyl Ethers

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Highlights Distinguishing Factors vs. Target Compound Reference
(2S,4S)-5-((tert-butyldimethylsilyl)oxy)-2,4-dimethylpentan-1-ol (28) C₁₄H₃₂O₂Si 272.49 - Stereocenters (2S,4S)
- Hydroxyl group
Borane-ammonia reduction, 81% yield Alcohol functionality; stereoselective synthesis

Key Insights :

  • Functionality : The hydroxyl group in compound 28 allows for further derivatization (e.g., esterification), whereas the target’s iodine is primed for substitution or elimination .

Biological Activity

Chemical Identity
tert-Butyl((5-iodo-2,2-dimethylpentyl)oxy)dimethylsilane is a silane compound with the molecular formula C13H29IOSi and a molecular weight of 356.36 g/mol. It features a tert-butyl group, a dimethylsilyl moiety, and an iodine-substituted alkoxy chain, specifically the 5-iodo-2,2-dimethylpentyl group. The presence of iodine in its structure is significant as it influences the compound's reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its structural components:

  • Iodine Atom : The iodine atom can facilitate halogen bonding interactions , which may influence the behavior of biomolecules, including proteins and nucleic acids. This property can lead to modulation of enzyme activity and other biochemical pathways.
  • Silyl Ether Group : The silyl ether moiety has the potential to undergo hydrolysis, releasing alcohols that can further modulate enzyme activity or participate in other biological processes.

Potential Applications

Research into the interactions of this compound with various molecular targets is ongoing. Its unique structural features suggest several potential applications:

  • Enzyme Modulation : The ability to participate in halogen bonding makes it a candidate for studies on enzyme modulation.
  • Drug Delivery Systems : Investigated for its potential use in drug delivery systems due to its ability to modify biomolecules.
  • Synthetic Chemistry : Used as a precursor in the synthesis of complex organic molecules and as a protecting group for alcohols.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its iodine atom compared to other halogenated analogs. Below is a comparison table highlighting similar compounds:

Compound NameMolecular FormulaUnique Features
tert-Butyl((5-bromo-2,2-dimethylpentyl)oxy)dimethylsilaneC13H29BrOSiContains bromine instead of iodine; different reactivity profile.
tert-Butyl((5-chloro-2,2-dimethylpentyl)oxy)dimethylsilaneC13H29ClOSiChlorine substitution affects nucleophilicity.
tert-Butyl((5-fluoro-2,2-dimethylpentyl)oxy)dimethylsilaneC13H29FOSiFluorine's electronegativity alters interaction dynamics.

The larger size and higher polarizability of iodine compared to other halogens enhance its reactivity in substitution and reduction reactions, making it particularly valuable in synthetic chemistry and research applications.

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